N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves using a catalyst such as BF3·Et2O in a solvent like 1,4-dioxane at reflux temperature . This reaction yields the benzoxazole core, which is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, green chemistry approaches, such as using ionic liquid catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cathepsin S, which plays a role in various biological processes . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]oxazol-2-yl)-4-methylbenzenesulfonamide: Known for its antimicrobial activity.
N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide stands out due to its unique combination of the benzoxazole and naphthalene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H17ClN2O2 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17ClN2O2/c1-15-16(25-28-22-12-2-3-14-23(22)30-25)7-6-13-21(15)27-24(29)19-10-4-9-18-17(19)8-5-11-20(18)26/h2-14H,1H3,(H,27,29) |
InChI Key |
CTAPSYKMMRHEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC3=C2C=CC=C3Cl)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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